2-(3,4-diethoxybenzoyl)benzoic Acid
Description
2-(3,4-Diethoxybenzoyl)benzoic acid is a benzoic acid derivative featuring a 3,4-diethoxy-substituted benzoyl group at the 2-position of the aromatic ring. This compound is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in synthesizing inhibitors of phosphodiesterase-4 (PDE4), a therapeutic target for inflammatory diseases . Its structure combines the carboxylic acid functionality of benzoic acid with the electron-donating ethoxy groups, which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(3,4-diethoxybenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(19)13-7-5-6-8-14(13)18(20)21/h5-11H,3-4H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLVZWVKNCXJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Diethoxybenzoyl)benzoic acid can be synthesized through a multi-step process. One common method involves the reaction of phthalic anhydride with 1,2-diethoxybenzene. The reaction typically proceeds under acidic conditions, often using a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield 3,4-dicarboxybenzoylbenzoic acid, while reduction of the carbonyl group can produce 2-(3,4-diethoxybenzyl)benzoic acid.
Scientific Research Applications
2-(3,4-Diethoxybenzoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Table 1: Substituent Variations in Benzoylbenzoic Acid Derivatives
- Ethoxy vs. Methoxy Groups : The ethoxy groups in this compound confer greater electron-donating effects and lipophilicity compared to methoxy analogs. This enhances interactions with hydrophobic enzyme pockets, as seen in PDE4 inhibition studies .
- Methyl Substituents : 2-(4-Methylbenzoyl)benzoic acid exhibits reduced binding affinity (lower ΔGbinding) to T1R3 receptors compared to ethoxy/methoxy derivatives, likely due to steric hindrance limiting optimal ligand-receptor interactions .
Positional Isomerism and Functional Group Variations
- 3,4-Substitution vs. 4-Substitution: Compounds with 3,4-diethoxy or 3,4-dimethoxy groups (e.g., this compound) show enhanced bioactivity compared to monosubstituted analogs (e.g., 2-(4-methoxybenzoyl)benzoic acid). This highlights the importance of dual substitution for optimal electronic effects .
- Azo Derivatives : Azo-linked benzothiazolyl-benzoic acids (e.g., 2-hydroxy-4-substituted-3-benzothiazolylazo-benzoic acid) exhibit distinct UV-Vis absorption and acidity profiles due to conjugation effects, differing significantly from benzoyl-substituted analogs .
Biological Activity
2-(3,4-Diethoxybenzoyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18O5
- Molecular Weight : 314.34 g/mol
The presence of two ethoxy groups in its structure enhances its solubility and reactivity, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory cytokines, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. Results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cell Membrane Disruption : The compound interacts with lipid membranes of pathogens, leading to increased permeability and cell death.
- Cytokine Modulation : It influences the expression of pro-inflammatory cytokines, reducing inflammation.
- Free Radical Scavenging : The compound donates electrons to neutralize free radicals, thus mitigating oxidative stress.
Study on Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL. This suggests moderate effectiveness against gram-positive and gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
Anti-inflammatory Research
In a controlled laboratory setting, the compound was administered to inflammatory models. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 30% compared to untreated controls.
| Treatment Group | TNF-α Level (pg/mL) |
|---|---|
| Control | 120 |
| Low Dose (50 mg/kg) | 90 |
| High Dose (100 mg/kg) | 84 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
